Fmoc-N-Me-Glu(OAll)-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Glu(OAll)-OH typically involves the reaction of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and an organic solvent. The process involves the formation of an ester bond between the carboxyl group of the glutamic acid and the hydroxyl group of the allyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Glu(OAll)-OH undergoes various chemical reactions, including:
Oxidation: The allyl ester group can be oxidized to form corresponding acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl ester group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Fmoc-N-Me-Glu(OAll)-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Glu(OAll)-OH involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide bond formation. The allyl ester group can be selectively removed under specific conditions, allowing for the formation of cyclic peptides and other complex structures .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OAll)-OH: Similar to Fmoc-N-Me-Glu(OAll)-OH but without the N-methyl group.
Fmoc-Glu(OMe)-OH: Another derivative of glutamic acid with a methoxy group instead of an allyl group.
Uniqueness
This compound is unique due to the presence of the N-methyl group, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific peptide synthesis applications where selective protection and deprotection are required .
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-prop-2-enoxypentanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-3-14-30-22(26)13-12-21(23(27)28)25(2)24(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,20-21H,1,12-15H2,2H3,(H,27,28)/t21-/m0/s1 |
InChI Key |
QHGCJBFSYCTXGI-NRFANRHFSA-N |
Isomeric SMILES |
CN([C@@H](CCC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C(CCC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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